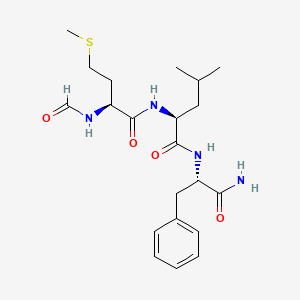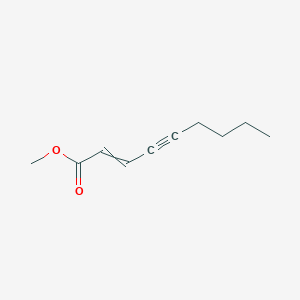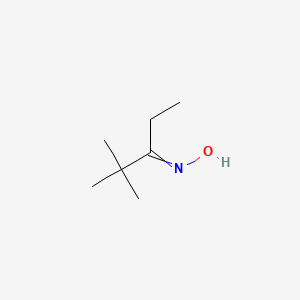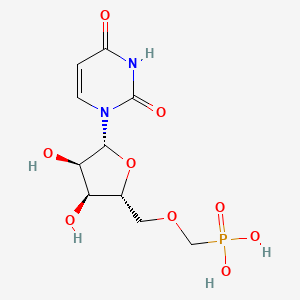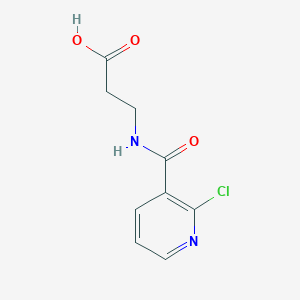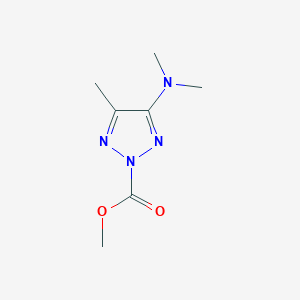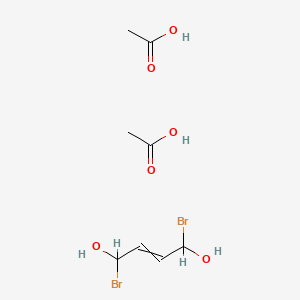
Acetic acid;1,4-dibromobut-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,4-dibromobut-2-ene-1,4-diol is a chemical compound with the molecular formula C6H8Br2O4 It is a derivative of butene, featuring two bromine atoms and two hydroxyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4-dibromobut-2-ene-1,4-diol typically involves the bromination of butene derivatives. One common method is the addition of bromine to but-2-ene, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,4-dibromobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of butene or butane derivatives.
Substitution: Formation of amino or thiol-substituted butene derivatives.
Scientific Research Applications
Acetic acid;1,4-dibromobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;1,4-dibromobut-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobut-2-ene: Lacks the hydroxyl groups present in acetic acid;1,4-dibromobut-2-ene-1,4-diol.
1,4-Dibromo-2-butene: Another isomer with different spatial arrangement of bromine atoms.
2,3-Dibromobutane: A saturated derivative with bromine atoms on adjacent carbon atoms
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
74930-75-9 |
|---|---|
Molecular Formula |
C8H14Br2O6 |
Molecular Weight |
366.00 g/mol |
IUPAC Name |
acetic acid;1,4-dibromobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Br2O2.2C2H4O2/c5-3(7)1-2-4(6)8;2*1-2(3)4/h1-4,7-8H;2*1H3,(H,3,4) |
InChI Key |
VIJSWEHYGXDITP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(=CC(O)Br)C(O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


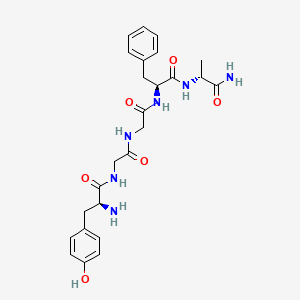
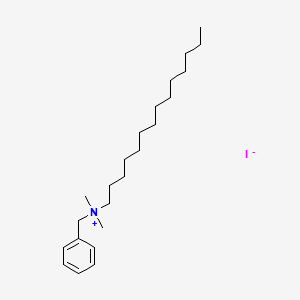
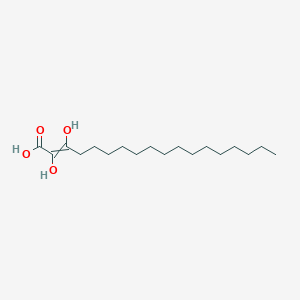
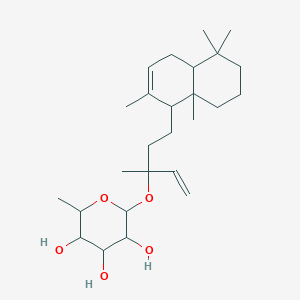
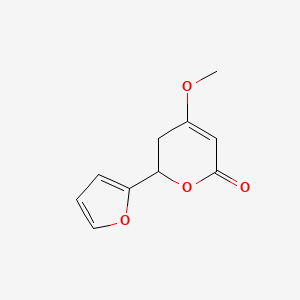
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
